Febuxostat Acyl Glucuronide Febuxostat Acyl Glucuronide Febuxostat acyl glucuronide is a metabolite of the xanthine oxidoreductase inhibitor febuxostat. Febuxostat acyl glucuronide is formed via glucuronidation of febuxostat by uridine diphosphate-glucuronosyltransferases (UGTs).
Brand Name: Vulcanchem
CAS No.: 1351692-92-6
VCID: VC0527828
InChI: InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1
SMILES: CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Molecular Formula: C22H24N2O9S
Molecular Weight: 492.5 g/mol

Febuxostat Acyl Glucuronide

CAS No.: 1351692-92-6

Cat. No.: VC0527828

Molecular Formula: C22H24N2O9S

Molecular Weight: 492.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Febuxostat Acyl Glucuronide - 1351692-92-6

Specification

CAS No. 1351692-92-6
Molecular Formula C22H24N2O9S
Molecular Weight 492.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1
Standard InChI Key ZRXRMGPMLDOOKN-FVMGUFKOSA-N
Isomeric SMILES CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
SMILES CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Canonical SMILES CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identification

Febuxostat Acyl Glucuronide is a conjugate metabolite with the molecular formula C22H24N2O9S and a molecular weight of 492.5 g/mol . The compound maintains the thiazole core structure of the parent febuxostat molecule with the addition of a glucuronic acid moiety. The IUPAC name of this metabolite is (2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . This systematic name reflects the complex stereochemical arrangement and functional groups present in the molecule.

Several synonyms exist for this compound in scientific literature, including:

  • Febuxostat Acyl-beta-D-glucuronide

  • Febuxostat Acyl-b-D-glucuronide

  • 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate ss-D-Glucopyranuronic Acid

Structural Features

The structural characteristics of Febuxostat Acyl Glucuronide derive from its parent compound febuxostat, which is a thiazolecarboxylic acid derivative described chemically as 2-[3-cyano-4-(2-methylpropoxy)-phenyl]-4-methylthiazole-5-carboxylic acid . The molecule contains several key functional groups:

  • A central thiazole ring with methyl substitution at position 4

  • A 3-cyano-4-isobutoxyphenyl group attached to the thiazole

  • A carboxylic acid group that forms the linkage point to the glucuronic acid

  • A beta-D-glucuronic acid moiety attached via an ester bond

Table 1: Key Physicochemical Properties of Febuxostat Acyl Glucuronide

PropertyValue
Molecular FormulaC22H24N2O9S
Molecular Weight492.5 g/mol
StereochemistryContains multiple stereocenters (2S,3S,4S,5R,6S)
Functional GroupsCyano, ether, thiazole, carboxylic acid, hydroxyl
Conjugation TypeAcyl glucuronide (ester linkage)

Formation and Metabolism

Enzymatic Pathways

Febuxostat Acyl Glucuronide is primarily formed in the liver through conjugation reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . The formation of this metabolite represents a major biotransformation pathway for febuxostat, accounting for approximately 22-44% of the metabolism of the total administered dose . The conjugation occurs at the carboxylic acid functional group of febuxostat.

The specific UGT enzymes involved in the formation of Febuxostat Acyl Glucuronide have been identified as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 . These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to febuxostat, resulting in the formation of the acyl glucuronide metabolite. This enzymatic pathway represents an important detoxification and elimination mechanism for febuxostat.

Metabolic Profile

The metabolism of febuxostat occurs through multiple pathways, with glucuronidation being the predominant route. In addition to acyl glucuronidation, febuxostat undergoes oxidation reactions mediated by Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C8, CYP2C9, and non-P450 enzymes . These oxidation reactions account for approximately 2-8% of the metabolism of the total dose administered and result in the formation of pharmacologically active metabolites 67M-1, 67M-2, and 67M-4 .

The metabolic profile of febuxostat can be summarized as follows:

  • Acyl glucuronidation (22-44% of dose): Formation of Febuxostat Acyl Glucuronide

  • Oxidation (2-8% of dose): Formation of 67M-1, 67M-2, and 67M-4 metabolites

  • Further conjugation: These oxidative metabolites can undergo subsequent glucuronidation and sulfation

Pharmacokinetics

Elimination and Excretion

Febuxostat Acyl Glucuronide plays a significant role in the elimination pathway of febuxostat. Following oral administration of 80 mg radiolabeled febuxostat, approximately 49% of the dose was recovered in the urine . Of this urinary excretion, about 3% represented unchanged febuxostat, while 30% accounted for the acyl glucuronide metabolite . This indicates that Febuxostat Acyl Glucuronide is a major elimination product.

The remaining dose was recovered in the feces (approximately 45%), where 12% accounted for unchanged febuxostat, 1% for the acyl glucuronide metabolite, and the remainder for other metabolites . The apparent mean terminal elimination half-life of febuxostat ranges from 5 to 8 hours , which would influence the formation and clearance kinetics of Febuxostat Acyl Glucuronide.

Table 2: Elimination Profile of Febuxostat and Its Metabolites

Elimination RoutePercentage of DoseComponents
Urinary Excretion49%Unchanged febuxostat (3%), Acyl glucuronide (30%), Oxidative metabolites and conjugates (13%), Unidentified metabolites (3%)
Fecal Excretion45%Unchanged febuxostat (12%), Acyl glucuronide (1%), Oxidative metabolites and conjugates (25%), Unidentified metabolites (7%)

Clinical Significance

Special Populations and Drug Interactions

The formation of Febuxostat Acyl Glucuronide involves UGT enzymes that are subject to genetic polymorphisms and potential drug interactions. Patients with altered UGT activity, such as those with certain genetic variants or liver impairment, might exhibit changes in the metabolism of febuxostat to its acyl glucuronide.

Analytical Considerations

Detection and Quantification

The detection and quantification of Febuxostat Acyl Glucuronide in biological samples typically involve sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods allow for the specific identification and quantification of the metabolite in complex biological matrices.

Future Research Directions

Knowledge Gaps and Opportunities

Despite the understanding of Febuxostat Acyl Glucuronide as a major metabolite, several aspects warrant further investigation:

  • The potential pharmacological activity of Febuxostat Acyl Glucuronide itself

  • The influence of genetic polymorphisms in UGT enzymes on febuxostat metabolism and efficacy

  • The potential role of Febuxostat Acyl Glucuronide in rare adverse reactions

  • Development of more sensitive and specific analytical methods for metabolite detection

Continued research in these areas would enhance our understanding of the clinical pharmacology of febuxostat and potentially inform personalized treatment approaches.

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